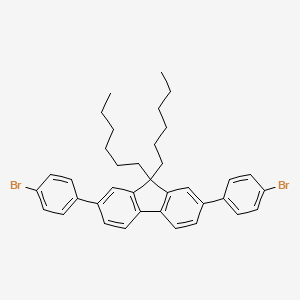
2,7-Bis(4-bromophenyl)-9,9-dihexyl-9H-fluorene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,7-Bis(4-bromophenyl)-9,9-dihexyl-9H-fluorene is an organic compound that belongs to the fluorene family It is characterized by the presence of two bromophenyl groups attached to the fluorene core, which is further substituted with two hexyl chains
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Bis(4-bromophenyl)-9,9-dihexyl-9H-fluorene typically involves a multi-step process. One common method includes the bromination of 2,7-diphenyl-9,9-dihexylfluorene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
2,7-Bis(4-bromophenyl)-9,9-dihexyl-9H-fluorene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki or Heck coupling reactions to form more complex structures.
Oxidation and Reduction: The fluorene core can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate, are employed in solvents such as toluene or ethanol.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted fluorenes, while coupling reactions can produce extended π-conjugated systems.
科学的研究の応用
2,7-Bis(4-bromophenyl)-9,9-dihexyl-9H-fluorene has several scientific research applications:
Organic Electronics: It is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its excellent electronic properties.
Materials Science: The compound is explored for its potential in creating novel materials with unique optical and electronic characteristics.
Biological Studies: It can be used as a probe or marker in biological assays due to its fluorescent properties.
Medicinal Chemistry: Research is ongoing to investigate its potential as a building block for drug development.
作用機序
The mechanism of action of 2,7-Bis(4-bromophenyl)-9,9-dihexyl-9H-fluorene is primarily related to its electronic structure. The presence of bromine atoms and hexyl chains influences its electron distribution and molecular interactions. In organic electronics, the compound’s ability to transport charge and emit light is attributed to its conjugated π-system and the interactions between its molecular orbitals.
類似化合物との比較
Similar Compounds
- 2,7-Bis(4-bromophenyl)-9-hexyl-9H-carbazole
- 2,7-Bis(4-bromophenyl)-9,9-dioctyl-9H-fluorene
- 2,7-Bis(4-bromophenyl)-9,9-diphenyl-9H-fluorene
Uniqueness
2,7-Bis(4-bromophenyl)-9,9-dihexyl-9H-fluorene is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. The hexyl chains enhance its solubility and processability, making it more suitable for certain applications compared to its analogs with different substituents.
特性
CAS番号 |
419568-25-5 |
|---|---|
分子式 |
C37H40Br2 |
分子量 |
644.5 g/mol |
IUPAC名 |
2,7-bis(4-bromophenyl)-9,9-dihexylfluorene |
InChI |
InChI=1S/C37H40Br2/c1-3-5-7-9-23-37(24-10-8-6-4-2)35-25-29(27-11-17-31(38)18-12-27)15-21-33(35)34-22-16-30(26-36(34)37)28-13-19-32(39)20-14-28/h11-22,25-26H,3-10,23-24H2,1-2H3 |
InChIキー |
CUHLPNZUWGNLDM-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC1(C2=C(C=CC(=C2)C3=CC=C(C=C3)Br)C4=C1C=C(C=C4)C5=CC=C(C=C5)Br)CCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-{[4-(Diphenylamino)phenyl]methylidene}-3-ethyl-1,3-oxazolidine-2,4-dione](/img/structure/B14258738.png)
![Benzenamine, 2-[(3-methyl-2-butenyl)oxy]-](/img/structure/B14258752.png)
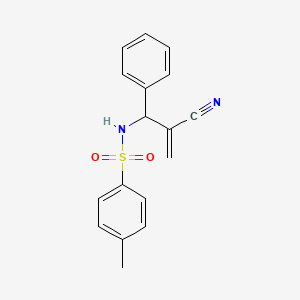
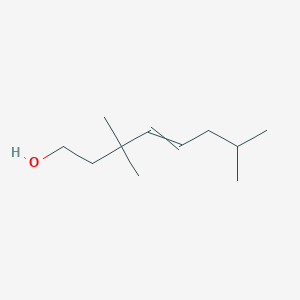
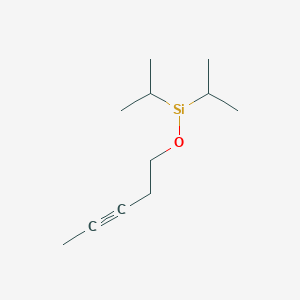
![{3-(4-Chlorophenyl)-1-[4-(sulfooxy)phenyl]-1H-pyrazol-4-yl}acetic acid](/img/structure/B14258765.png)

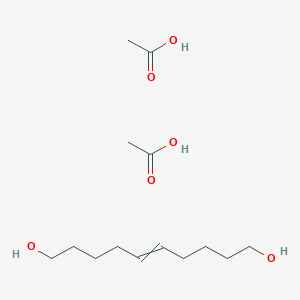
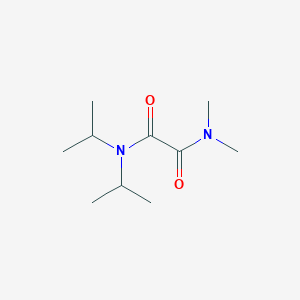
![(1R,2R)-1-N,2-N-bis[(1S)-1-phenylethyl]cyclohex-4-ene-1,2-diamine](/img/structure/B14258781.png)


![(1-Phenylethene-1,2-diyl)bis[methyl(diphenyl)germane]](/img/structure/B14258799.png)
![2,2'-([1,1'-Biphenyl]-2,2'-diyl)bis(1-propyl-1H-benzimidazole)](/img/structure/B14258807.png)
